molecular formula C19H32N6OS B2493456 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941941-42-0

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2493456
CAS No.: 941941-42-0
M. Wt: 392.57
InChI Key: DYVZWLCREZLUBB-UHFFFAOYSA-N
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Description

N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a pyrazolo-pyrimidine derivative characterized by a methylthio group at position 6, a propylamino substituent at position 4, and a branched 2-propylpentanamide side chain linked via an ethyl spacer. Its synthesis likely involves multi-step nucleophilic substitution and coupling reactions, as inferred from analogous synthetic pathways for related pyrazolo-pyrimidines .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6OS/c1-5-8-14(9-6-2)18(26)21-11-12-25-17-15(13-22-25)16(20-10-7-3)23-19(24-17)27-4/h13-14H,5-12H2,1-4H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVZWLCREZLUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can be approached through several synthetic routes. Typically, it begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functional group modifications. One method involves the condensation of 4-propylaminopyrazolo[3,4-d]pyrimidine with a methylthioethanol derivative under controlled reaction conditions. The propylamide side chain is then introduced via an amidation reaction using suitable reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 2-propylpentanoic acid.

Industrial Production Methods: For industrial-scale production, the process must be optimized for cost-effectiveness and yield. This often involves the use of catalytic processes and flow chemistry techniques to ensure consistent and scalable synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes several types of chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone under mild oxidative conditions.

  • Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The propylamino group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF).

  • Substitution: Various alkylating agents or acylating agents in the presence of a base like triethylamine.

Major Products: The major products depend on the reaction conditions but can include sulfoxides, sulfones, secondary amines, and substituted pyrazolopyrimidines.

Scientific Research Applications

Antitumor Activity

Recent studies have shown that compounds similar to N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exhibit significant antitumor properties.

Case Studies

  • A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit DHFR and induce apoptosis in MCF-7 breast cancer cells. The results indicated that certain derivatives could significantly enhance the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Anti-inflammatory Effects

Compounds within this class have also demonstrated anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Apoptosis Induction

The compound has been noted for its ability to induce apoptosis through several pathways:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, which play a crucial role in triggering apoptotic pathways. Activation of caspases is often observed following treatment with these derivatives.

Cell Proliferation Inhibition

This compound has also been studied for its effects on cell proliferation:

Findings

  • Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antitumor ActivityDHFR inhibition; apoptosis induction
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines (IL-6)
Apoptosis InductionROS generation; caspase activation
Cell Proliferation InhibitionInduction of cell cycle arrest

Mechanism of Action

Molecular Targets and Pathways: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects by inhibiting specific protein kinases involved in cellular signaling. These kinases play a crucial role in regulating cell growth, apoptosis, and inflammation. The compound binds to the ATP-binding site of the kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features:

The compound’s pyrazolo[3,4-d]pyrimidine core is a common scaffold in medicinal chemistry. Comparisons with similar derivatives highlight critical substituent variations:

Compound Position 6 Substituent Position 4 Substituent Side Chain Key References
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide Methylthio Propylamino 2-Propylpentanamide (ethyl-linked)
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10) Substituted phenyl-oxoethyl Phenyl Varied phenacyl groups (e.g., nitro, methyl)
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol (Compound 137i) Ethylthio 3-Hydroxyphenylamino 2-Phenylpropyl

Functional Insights:

In Compounds 2–10, phenyl-oxoethyl thioethers introduce planar aromatic systems, which could favor π-π stacking interactions absent in the aliphatic 2-propylpentanamide side chain of the target compound .

Amino Substituents: The propylamino group at position 4 contrasts with the 3-hydroxyphenylamino group in Compound 137i. The latter’s phenol moiety may confer hydrogen-bonding capacity, influencing target binding affinity .

Side Chain Diversity :

  • The 2-propylpentanamide side chain in the target compound introduces steric bulk and hydrophobicity, differing from the 2-phenylpropyl group in Compound 137i, which adds aromaticity .
  • In Compounds 2–10, phenacyl side chains with electron-withdrawing groups (e.g., nitro) may modulate electronic properties of the core scaffold, affecting reactivity or solubility .

Impact of Substituents on Bioactivity (Inferred)

Though specific bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Methylthio vs. Ethylthio : Ethylthio groups in Compound 137i may prolong half-life due to increased steric shielding of the sulfur atom, whereas methylthio could offer higher metabolic lability .
  • Propylamino vs. Aromatic Amino Groups: Aromatic amino substituents (e.g., 3-hydroxyphenylamino) in Compound 137i might target kinases with polar active sites, while aliphatic amines (propylamino) could favor hydrophobic pockets .

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, identified by its CAS number 941941-48-6, belongs to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which has been linked to various biological activities. The molecular formula is C19H26N6OSC_{19}H_{26}N_{6}OS with a molecular weight of approximately 382.51 g/mol. Its structural features include:

  • Methylthio group : Contributes to the compound's lipophilicity.
  • Propylamino side chain : Enhances interaction with biological targets.
  • Pyrazolo[3,4-d]pyrimidine scaffold : Known for anticancer and kinase inhibitory activities.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This class of compounds has been noted for its ability to inhibit CDK activity, which is crucial in regulating the cell cycle. For example, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Kinase Inhibition : It selectively inhibits specific kinases involved in tumorigenesis. For example, it has been shown to inhibit Mer kinase activity, which plays a role in several cancers .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Mer Kinase Inhibition :
    • A derivative similar to this compound was evaluated for its ability to inhibit Mer kinase. The compound exhibited an IC50 of 1.1 nM in live tumor cells, demonstrating potent inhibitory effects on Mer phosphorylation .
  • Antitumor Activity Assessment :
    • In vitro testing against various cancer cell lines revealed that related compounds displayed significant cytotoxicity with IC50 values ranging from 0.36 to 3.36 μM against prostate and lung cancer cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits CDK activity; induces apoptosis
Kinase InhibitionSelective inhibition of Mer kinase
CytotoxicityIC50 values < 10 µM against human cancer cells

Q & A

Q. What are the recommended synthetic routes for N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide?

The synthesis typically involves multi-step reactions:

  • Core formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of substituted pyrazole precursors with nitriles or thioureas under reflux conditions (e.g., ethanol, 80°C) .
  • Functionalization : Introduce the methylthio group at position 6 using sulfur nucleophiles (e.g., NaSH or thioacetamide) in polar aprotic solvents like DMF .
  • Amide coupling : Attach the 2-propylpentanamide side chain via acylation reactions (e.g., EDC/HOBt coupling) in dichloromethane or DMF .
  • Optimization : Adjust reaction time, temperature, and solvent polarity to improve yields (>70%) and purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., δ 2.5–3.0 ppm for methylthio groups; δ 7.0–8.5 ppm for pyrimidine protons) .
  • IR spectroscopy : Identify key functional groups (e.g., 1650–1700 cm⁻¹ for amide C=O stretches) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₃₁N₆OS: 427.2) .
  • HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for cyclization steps .
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Purification strategies : Compare recrystallization (acetonitrile/water) vs. column chromatography (silica gel, ethyl acetate/hexane) for scalability .

Q. How should contradictory bioactivity data across related derivatives be analyzed?

  • Meta-analysis : Compare IC₅₀ values of structurally similar compounds (e.g., substituent effects on pyrimidine derivatives). For example, methylthio groups may enhance kinase inhibition but reduce solubility .
  • Structural comparisons : Overlay crystal structures or docking poses to identify critical binding interactions (e.g., hydrophobic pockets vs. hydrogen bonding) .
  • Solubility assays : Measure logP and aqueous solubility to correlate physicochemical properties with bioactivity discrepancies .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Synthesize analogs with variations in:
    • Position 6 : Replace methylthio with methoxy or amino groups .
    • Side chains : Modify the propylpentanamide moiety (e.g., branched vs. linear alkyl chains) .
  • Computational modeling : Perform QSAR analysis using descriptors like polar surface area, molar refractivity, and Hammett constants .
  • Biological profiling : Test analogs against a panel of 10–15 related targets (e.g., kinases, GPCRs) to identify selectivity trends .

Q. What computational tools can predict metabolic stability and degradation pathways?

  • In silico metabolism : Use software like MetaSite or GLORY to predict cytochrome P450-mediated oxidation sites (e.g., propylamino group susceptibility) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess stability of methylthio and amide groups .
  • MD simulations : Model interactions with serum proteins (e.g., albumin) to predict plasma half-life .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Verify optical activity of isolated fractions .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide bond formation .

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